Cas no 52277-71-1 (Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO]-, hydrogen (1:1))

Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO]-, hydrogen (1:1) structure
52277-71-1 structure
Product Name:Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO]-, hydrogen (1:1)
Numero CAS:52277-71-1
MF:C32H19CrN6O8
MW:667.52476811409
CID:374570
PubChem ID:138395101
Update Time:2025-04-19

Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO]-, hydrogen (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO]-, hydrogen (1:1)
    • Chromate(1-),[1-[2-[2-(hydroxy-kO)-4-nitrophenyl]diazenyl-kN1]-2-naphthalenolato(2-)-kO][1-[2-[2-(hydroxy-kO)-5-nitrophenyl]d
    • 2-Naphthalenol, 1-((2-hydroxy-4-nitrophenyl)azo)-, chromium complex
    • 2-Naphthalenol, 1-((2-hydroxy-5-nitrophenyl)azo)-, chromium complex
    • Chromate(1-), (1-(2-(2-(hydroxy-kappaO)-4-nitrophenyl)diazenyl-kappaN1)-2-naphthalenolato(2-)-kappaO)(1-(2-(2-(hydroxy-kappaO)-5-nitrophenyl)diazenyl-kappaN1)-2-naphthalenolato(2-)-kappaO)-, hydrogen (1:1)
    • Chromate(1-), (1-(2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))(1-(2-hydroxy-5-nitropheny
    • DTXSID70904384
    • Chromate(1-), [1-[[2-(hydroxy-.kappa.O)-4-nitrophenyl]azo-.kappa.N1]-2-naphthalenolato(2-)-.kappa.O][1-[[2-(hydroxy-.kappa.O)-5-nitrophenyl]azo-.kappa.N1]-2-naphthalenolato(2-)-.kappa.O]-, hydrogen
    • 52277-71-1
    • Inchi: 1S/2C16H11N3O4.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;/q;;+3/p-3/b2*18-17+;
    • Chiave InChI: XJASCIURWSPKOU-IVYOCVIQSA-K
    • Sorrisi: [Cr+3].[O-]C1C=CC2=CC=CC=C2C=1/N=N/C1C(=CC=C(C=1)[N+](=O)[O-])[O-].[O-]C1C=CC2=CC=CC=C2C=1/N=N/C1C=CC(=CC=1[O-])[N+](=O)[O-].[H+]

Proprietà calcolate

  • Massa esatta: 667.067
  • Massa monoisotopica: 667.067
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 3
  • Complessità: 453
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 225A^2

Proprietà sperimentali

  • Punto di ebollizione: 542.2°Cat760mmHg
  • Punto di infiammabilità: 281.7°C
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso